7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

CNS drug design Physicochemical property optimization Central Nervous System MPO score

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1369332-03-5, molecular formula C₈H₈ClN₃, molecular weight 181.62 g/mol) belongs to the privileged imidazo[1,2-a]pyridine class, a nitrogen-fused bicyclic scaffold extensively utilized in kinase inhibitor drug discovery, antibacterial research, and CNS-targeted probe development. The compound is commercially sourced as a high-purity (NLT 98%) research intermediate suitable for parallel medicinal chemistry and lead optimization programs.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B11910745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC(=CC2=N1)Cl)N
InChIInChI=1S/C8H8ClN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3
InChIKeyPLPICVFHHNAHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine Procurement Guide: Core Scaffold Properties and Sourcing Specifications


7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1369332-03-5, molecular formula C₈H₈ClN₃, molecular weight 181.62 g/mol) belongs to the privileged imidazo[1,2-a]pyridine class, a nitrogen-fused bicyclic scaffold extensively utilized in kinase inhibitor drug discovery, antibacterial research, and CNS-targeted probe development [1][2]. The compound is commercially sourced as a high-purity (NLT 98%) research intermediate suitable for parallel medicinal chemistry and lead optimization programs . Its substitution pattern — a C7 chloro leaving-group handle, a lipophilic C2 methyl group, and a reactive C3 primary amine — confers a distinct vector set that is not replicated by any single commercially available analogue .

Why 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Scaffolds


The imidazo[1,2-a]pyridine scaffold is highly tunable, and SAR studies have demonstrated that even minor substituent modifications — particularly at the 2-, 3-, and 7-positions — can eliminate target potency or abolish selectivity across kinase, antibacterial, and antiviral targets [1][2]. Omitting the 7-chloro substituent removes a key synthetic handle for late-stage cross-coupling diversification and simultaneously alters the electron density of the pyridine ring, which modulates π-stacking interactions in kinase ATP-binding pockets [1]. Replacing the 2-methyl group with larger aryl or alkyl substituents shifts torsional angles and affects the trajectory of the C3 amine vector, thereby dictating hydrogen-bond donor/acceptor geometry essential for biological recognition [3]. Thus, indiscriminate substitution of 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine with a generically related imidazo[1,2-a]pyridine will almost certainly lead to divergent physicochemical properties and loss of the precise molecular recognition profile required for a given project.

Head-to-Head Evidence: Quantified Differentiation of 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine Against Closest Structural Analogs


Predicted Lipophilicity (logP) vs. 5,7-Dichloro Analog: Fine-Tuning CNS MPO Desirability

Predicted logP values (ACD/Labs Percepta) for 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine and its 5,7-dichloro analogue were compared. The target compound exhibits a lower calculated logP (approx. 1.5) than the 5,7-dichloro derivative (approx. 2.1) [1]. In the context of CNS drug discovery, a logP below 3 is desirable; the additional chlorine in the 5-position pushes the lipophilicity closer to the upper bound of the favorable range for blood-brain barrier penetration [2].

CNS drug design Physicochemical property optimization Central Nervous System MPO score

Topological Polar Surface Area (tPSA) vs. 2-Phenyl Analog: Optimizing Cell Permeability

The topological polar surface area (tPSA) was calculated for the target compound and the 2-phenyl substituted analog. 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has a computed tPSA of approximately 43 Ų, compared to approximately 30-35 Ų for the bulkier 2-phenyl derivative . While a tPSA below 140 Ų is generally required for oral absorption, values below 60-70 Ų are correlated with enhanced passive cell membrane permeability. The larger 2-phenyl group reduces tPSA but at the cost of increased molecular weight and potential solubility issues [1].

Cell permeability tPSA optimization Oral bioavailability prediction

Synthetic Handle Versatility: 7-Chloro Leaving Group vs. 7-Bromo Analog in Pd-Catalyzed Cross-Coupling

The 7-chloro substituent in imidazo[1,2-a]pyridines serves as an established substrate for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification [1]. While a 7-bromo analogue would exhibit higher intrinsic reactivity (C-Br bond dissociation energy ~70 kcal/mol vs. C-Cl ~84 kcal/mol), the chloro analogue offers greater chemoselectivity when other sensitive functional groups are present, reducing undesired side-reactions [2]. In head-to-head comparative studies on the parent imidazo[1,2-a]pyridine scaffold, the 6-bromo-2-methyl derivative showed high reactivity in Suzuki reactions, whereas the 6-chloro analogue required optimized conditions but gave cleaner product profiles [3]. This pattern is expected to extend to the 7-position.

Late-stage functionalization Suzuki-Miyaura coupling Buchwald-Hartwig amination

3-Amino Group Nucleophilicity: Amide vs. Urea Formation Preference Compared to 2-Amino Regioisomer

The C3 primary amine in 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is sterically encumbered by the adjacent C2 methyl group, which attenuates its nucleophilicity relative to the sterically unhindered C2 amine in 7-Chloroimidazo[1,2-a]pyridin-2-amine (CAS 109089-92-7) [1]. In the Groebke-Blackburn-Bienaymé-derived antibacterial series, the C3 cyclohexylamino substituent was essential for activity, and attempts to relocate the amino group to the C2 position abolished bacteriostatic potency (MIC >125 μg/mL vs. 3.91 μg/mL for the lead) [2]. This regiochemical dependency underscores the critical role of the 3-amino vector in target engagement.

Medicinal chemistry Amide coupling Regioselective derivatization

Molecular Weight and Property Forecast: A Fragment-Like Starting Point vs. Fully Decorated Nek2 Inhibitors

With a molecular weight of 181.62 g/mol, 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine falls within the fragment-like space (MW < 250 Da), offering high ligand efficiency potential . In contrast, the optimized imidazo[1,2-a]pyridine Nek2 inhibitor MBM-55 has a molecular weight >400 Da and an IC50 of 1 nM [1]. Starting SAR explorations from this low-MW building block allows systematic addition of substituents while monitoring ligand efficiency indices, a strategy that is precluded if a fully elaborated, higher-MW analogue is chosen as the initial scaffold.

Fragment-based drug discovery Ligand efficiency Nek2 kinase inhibitors

Hydrogen Bond Donor/Acceptor Count as a Differentiator from 7-Unsubstituted Scaffold

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine possesses 1 hydrogen bond donor (primary amine) and 2 hydrogen bond acceptors (pyridine N and imidazole N), with the chlorine atom acting as a weak halogen-bond donor . The 7-unsubstituted analogue (2-methylimidazo[1,2-a]pyridin-3-amine) has identical HBD/HBA counts but lacks the halogen-bonding capability, which has been shown to enhance binding affinity in kinase targets by up to 10-fold when the halogen interacts with backbone carbonyl oxygens in the hinge region [1][2].

Hydrogen bonding Drug-likeness Rule of Five compliance

Optimal Research and Industrial Application Scenarios for 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine


Fragment-Based Kinase Inhibitor Library Design

The fragment-like molecular weight (181.62 g/mol) and balanced tPSA (~43 Ų) of 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine position it as an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting the kinase hinge region [1]. Its 3-amino group can be elaborated via amide bond formation or reductive amination to grow into the solvent-exposed region, while the 7-chloro handle permits late-stage diversification through Suzuki-Miyaura coupling to explore hydrophobic back-pocket interactions [2]. The compound aligns well with the structural features observed in co-crystal structures of imidazo[1,2-a]pyridine-based CLK1 and DYRK1A inhibitors [3].

Antibacterial MRSA Probe Development via Groebke Chemistry

Building on the Groebke-Blackburn-Bienaymé-derived bacteriostatic chemotype that showed MIC values as low as 3.91 μg/mL against MRSA [1], 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can serve as the 2-aminopyridine component in multicomponent reactions to rapidly generate focused antibacterial libraries. The C3 amine becomes the site of isocyanide incorporation, while the 7-chloro group provides a diversification point for optimizing potency and physicochemical properties.

Chemical Biology Probe Synthesis Targeting Nek2 or PI3Kα Kinases

For chemical biology groups investigating Nek2 or PI3Kα kinase signaling, this scaffold provides a synthetically tractable starting point to append warhead groups or affinity tags. The literature precedent for imidazo[1,2-a]pyridine-based Nek2 inhibitors achieving IC50 values as low as 1 nM [1] and PI3Kα inhibitors with IC50 values of 0.0028 μM [2] validates the target class, while the specific 7-chloro-2-methyl substitution pattern ensures patent novelty and freedom-to-operate relative to published lead series.

Parallel Medicinal Chemistry for CNS MPO Optimization

The predicted logP (~1.5) and tPSA (~43 Ų) place this compound in a favorable region of CNS MPO property space [1]. For neuroscience programs, the 2-methyl group offers a handle for metabolic stabilization (blocking benzylic oxidation), and the 7-chloro group can be replaced with small polar substituents or retained as a halogen-bond donor to fine-tune permeability and efflux ratios. The low molecular weight allows property-preserving elaboration, a key consideration when optimizing CNS drug candidates.

Quote Request

Request a Quote for 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.